

Application Note: Quantification of Ceftibuten in Human Urine by LC-MS/MS

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Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of the third-generation cephalosporin antibiotic, **Ceftibuten**, in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Ceftibuten** is primarily eliminated through renal excretion, making accurate measurement in urine critical for pharmacokinetic and clinical studies.[1] The described protocol employs a simple "dilute-and-shoot" sample preparation technique, which minimizes sample handling and matrix effects, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method is validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput analysis in a clinical or research setting.

Principle

The method is based on the direct dilution of a centrifuged urine sample, followed by injection into a UPLC-MS/MS system. **Ceftibuten** is separated from endogenous urine components on a reversed-phase C18 column using a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape and ionization efficiency. Quantification is performed using electrospray ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring a specific precursor-to-product ion transition for **Ceftibuten** and its internal standard.



Materials and Methods

2.1 Chemicals and Reagents

- Ceftibuten reference standard (≥98% purity)
- Cefadroxil (Internal Standard, IS) or other suitable cephalosporin (≥98% purity)
- LC-MS grade acetonitrile (ACN)
- LC-MS grade water
- Formic acid (LC-MS grade, ≥99%)
- Human urine, drug-free (for calibration standards and quality controls)

2.2 Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem quadrupole mass spectrometer (e.g., Waters Xevo, SCIEX QTRAP, or equivalent)
 with an electrospray ionization (ESI) source.

2.3 LC-MS/MS Conditions

The operational parameters for the LC-MS/MS system are summarized in the tables below.

Table 1: Liquid Chromatography Parameters



Parameter	Value	
Column	ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 μm)[2]	
Mobile Phase A	Water with 0.1% Formic Acid[2][3]	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[2][3]	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	

| Gradient Elution| 0.0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive[3]	
Capillary Voltage	3.0 kV	
Source Temperature	150 °C[4]	
Desolvation Temp.	400 °C[4]	
Cone Gas Flow	50 L/hr[4]	
Desolvation Gas Flow	800 L/hr (Nitrogen)[4]	

| Collision Gas | Argon |

Table 3: Example MRM Transitions Note: The following transitions are examples based on the compound's molecular weight. The precursor ion is [M+H]+. Collision energies (CE) and product ions must be optimized empirically by infusing a standard solution of each analyte.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Ceftibuten (Quantifier)	411.4	352.2	100
Ceftibuten (Qualifier)	411.4	226.1[3]	100
Cefadroxil (IS)	364.1	208.1	100

Experimental Protocols

- 3.1 Preparation of Stock Solutions, Calibration Standards, and QCs
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ceftibuten and Cefadroxil (IS) in a 50:50 mixture of acetonitrile and water to obtain 1 mg/mL primary stock solutions.
- Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with 50:50 acetonitrile/water.
- Calibration Standards (CS): Spike drug-free human urine with the appropriate Ceftibuten working solutions to prepare a calibration curve ranging from 0.5 μg/mL to 100 μg/mL (e.g., 0.5, 1, 5, 10, 25, 50, 75, 100 μg/mL).
- Quality Control (QC) Samples: Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low (1.5 μg/mL), Medium (40 μg/mL), and High (80 μg/mL).
- 3.2 Urine Sample Preparation Protocol
- Thaw frozen urine samples at room temperature.
- Vortex each sample for 10 seconds to ensure homogeneity.
- Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine:
 - 50 μL of the urine supernatant.
 - 20 μL of the IS working solution (e.g., 10 μg/mL Cefadroxil).

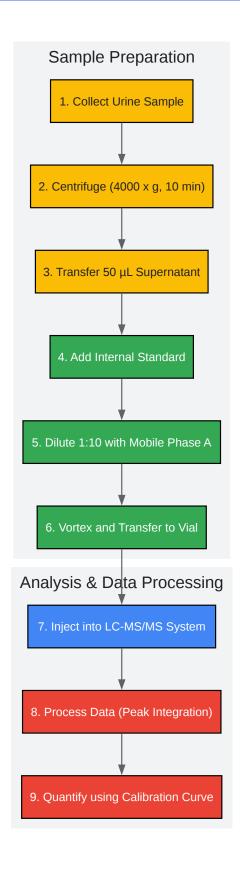






- $\circ~430~\mu\text{L}$ of Mobile Phase A (Water with 0.1% Formic Acid). This results in a 1:10 dilution.
- Vortex the mixture for 15 seconds.
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.





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Workflow for **Ceftibuten** Quantification in Urine.



Method Validation Summary

The performance of the method should be validated according to regulatory guidelines. The table below summarizes the expected performance characteristics based on published data for **Ceftibuten** analysis.[2][5]

Table 4: Method Performance Characteristics

Parameter	Acceptance Criteria	Expected Result
Linearity Range	Correlation coefficient (r²) ≥ 0.99	0.5 - 100 μg/mL
Lower Limit of Quantitation (LLOQ)	S/N > 10, Precision <20%, Accuracy ±20%	0.5 μg/mL[5]
Intra-day Precision (%RSD)	< 15% at LLOQ, MQC, HQC	< 7%[5]
Inter-day Precision (%RSD)	< 15% at LLOQ, MQC, HQC	< 7%[5]
Accuracy (% Bias)	Within ±15% of nominal value	90 - 104%[2]
Matrix Effect	IS-normalized factor within 0.85-1.15	Minimal effect expected with dilution

| Recovery | Consistent and reproducible | > 90%[2] |

Conclusion

The LC-MS/MS method described provides a rapid, selective, and reliable approach for the quantification of **Ceftibuten** in human urine. The simple dilution-based sample preparation protocol allows for high-throughput analysis, making it an invaluable tool for pharmacokinetic assessments, therapeutic drug monitoring, and other clinical research applications involving **Ceftibuten**.

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